molecular formula C17H28N2O2 B15102466 1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol

1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol

Cat. No.: B15102466
M. Wt: 292.4 g/mol
InChI Key: HOMSNASLMWMFTE-UHFFFAOYSA-N
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Description

This compound features a 2,6-dimethylphenoxy group linked via a propan-2-ol backbone to a 4-ethylpiperazine moiety.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-(2,6-dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C17H28N2O2/c1-4-18-8-10-19(11-9-18)12-16(20)13-21-17-14(2)6-5-7-15(17)3/h5-7,16,20H,4,8-13H2,1-3H3

InChI Key

HOMSNASLMWMFTE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=CC=C2C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves the following steps:

    Preparation of 2,6-Dimethylphenol: This can be synthesized through the alkylation of phenol with methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,6-Dimethylphenoxypropanol: The 2,6-dimethylphenol is reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 2,6-dimethylphenoxypropanol.

    Substitution with Piperazine: The 2,6-dimethylphenoxypropanol is then reacted with 4-ethylpiperazine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs (phenoxy-propanol-piperazine) and are analyzed for comparative insights:

Table 1: Structural Comparison
Compound Name Phenoxy Substituent Piperazine Substituent Key Modifications
Target Compound 2,6-Dimethylphenoxy 4-Ethylpiperazine Baseline structure
MH-78 2,6-Dimethylphenoxy 4-[2-(2-Methoxyphenoxy)ethyl]piperazine Added methoxyphenoxyethyl side chain
HBK-10 2,6-Dimethylphenoxy 4-(2-Methoxyphenyl)piperazine Methoxyphenyl group; butan-2-amine linker
HBK14–HBK19 Series Varied (e.g., chloro, methyl) 4-(2-Methoxyphenyl)piperazine Ethoxyethyl/propyl linker; halogen/methyl substituents
Compound 10/11 Indolyloxy-methoxymethyl 2-(2-Methoxyphenoxy)ethylamino Indole core; ethylamino side chain

Pharmacological Profiles

Receptor Binding and Selectivity
  • MH-78: Exhibits dual α1- and β-adrenoceptor antagonism, with hypotensive effects mediated via nitric oxide/soluble guanylyl cyclase pathways. Compared to carvedilol, MH-78 shows enhanced vasodilatory activity .
  • HBK-10: Primarily targets serotonin receptors (5-HT1A/7) for antidepressant-like effects, despite structural similarity to adrenoceptor antagonists. This highlights substituent-driven functional divergence .
  • Compounds 10/11: Moderate β1-adrenoceptor binding (IC₅₀ ~10–20 µM) but weak α1/α2 activity, suggesting indole-core limitations for cardiovascular targeting .

Critical Analysis of Substituent Effects

Phenoxy Group Modifications

  • 2,6-Dimethylphenoxy: Enhances lipophilicity and α1-adrenoceptor binding (e.g., MH-78 vs. urapidil) .
  • Halogenation (HBK15) : Increases receptor affinity but may elevate toxicity .
  • Methoxy Groups (HBK-10) : Improve blood-brain barrier penetration for CNS applications .

Piperazine Substituents

  • 4-Ethylpiperazine (Target Compound): Balances selectivity between α1/β-adrenoceptors.
  • 4-(2-Methoxyphenyl)piperazine (HBK-10) : Shifts activity toward serotonin receptors .
  • Bulkier Groups (MH-78): Reduce β-adrenoceptor selectivity but enhance vasodilation .

Biological Activity

1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol is a compound of interest due to its potential therapeutic applications, particularly in treating various diseases. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H29N1O1C_{18}H_{29}N_{1}O_{1}, with a molecular weight of approximately 291.4 g/mol. The structure includes a piperazine ring which is known for its biological activity.

Research suggests that compounds containing piperazine derivatives exhibit various mechanisms of action:

  • Dopamine Receptor Modulation : Piperazine derivatives have been shown to act as partial agonists at dopamine receptors, influencing neurotransmission and potentially affecting mood and behavior .
  • Acetylcholinesterase Inhibition : Some studies indicate that piperazine derivatives can inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for treating Alzheimer’s disease by preventing amyloid peptide aggregation .

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

Pharmacological Effects

  • Antidepressant Activity : The compound has shown potential antidepressant effects through its interaction with serotonin and norepinephrine pathways.
  • Antipsychotic Properties : Due to its dopamine receptor modulation, it may help in managing symptoms of psychosis.
  • Neuroprotective Effects : Its ability to inhibit acetylcholinesterase suggests a role in neuroprotection against degenerative diseases.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

StudyFindings
Varadaraju et al. (2013)Demonstrated that piperazine derivatives can significantly inhibit acetylcholinesterase activity, suggesting a therapeutic role in Alzheimer's disease .
Patent WO2021059023A1Describes various compounds similar to this compound with potential applications in treating liver diseases .
Research on Piperazine DerivativesHighlighted the diverse biological activities of piperazine derivatives, including anti-inflammatory and analgesic effects .

Q & A

Q. Key Table: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Reference
12,6-dimethylphenol, epichlorohydrin, K₂CO₃, acetone, reflux78–82
24-ethylpiperazine, dry CH₂Cl₂, triethylamine, RT, 12 h85–90

How is the compound characterized using spectroscopic and chromatographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms regioselectivity of substituents (e.g., methyl groups on phenol, ethylpiperazine integration).
    • FT-IR : Validates ether (C-O-C) and hydroxyl (O-H) bonds.
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
    • LC-MS : High-resolution MS (e.g., ESI+) confirms molecular weight (MW = 306.4 g/mol) and fragmentation patterns.

What are the primary biological targets or assays used to evaluate its activity?

  • Receptor Binding Assays : The 4-ethylpiperazine moiety suggests potential CNS activity. Radioligand displacement assays (e.g., for serotonin or dopamine receptors) are standard .
  • Enzyme Inhibition : Kinetic studies using fluorogenic substrates to assess inhibition of kinases or proteases.
  • Cellular Models : Cytotoxicity screening (e.g., MTT assay) in neuronal or cancer cell lines .

Advanced Research Questions

How can regioselectivity challenges in the synthesis of the phenoxy and piperazine moieties be addressed?

  • Solvent Control : Anhydrous CH₂Cl₂ minimizes side reactions (e.g., hydrolysis) .
  • Catalytic Optimization : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates and selectivity for ether bond formation .
  • Computational Modeling : DFT calculations predict steric and electronic barriers to guide reagent choice (e.g., bulky bases to suppress competing pathways) .

What strategies are effective in resolving contradictions between computational predictions and experimental data in its receptor binding studies?

  • Docking Refinement : Incorporate molecular dynamics simulations to account for protein flexibility (e.g., induced-fit models).
  • Mutagenesis Studies : Validate binding pockets by altering key residues (e.g., Ser-193 in serotonin receptors) .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to reconcile discrepancies in affinity predictions .

What methodologies are recommended for impurity profiling and quantification in the compound?

  • Nitrosamine Screening : LC-MS/MS with MRM mode detects trace impurities (e.g., nitrosamine derivatives at LOD = 0.1 ppm) .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., oxidation of piperazine to nitroso derivatives) .

Q. Key Table: Acceptable Impurity Limits

Impurity TypeAcceptable Limit (ng/day)Reference
Nitrosamine derivatives≤400
Hydrolytic byproducts≤0.1% w/w

How does the 4-ethylpiperazine group influence pharmacological activity compared to other piperazine derivatives?

  • Lipophilicity : The ethyl group enhances blood-brain barrier penetration compared to unsubstituted piperazine .
  • Receptor Selectivity : Ethyl substitution reduces off-target binding to adrenergic receptors, as shown in comparative SAR studies .

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